4-Bromophthalamide

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

4-Bromophthalamide (CAS 490038-15-8) is a brominated aromatic diamide offering distinct reactivity advantages over 4-chloro and 4-fluoro analogs due to the bromine atom's superior leaving-group ability, steric bulk, and electronic effects. Its higher molecular weight (243.06 g/mol) and elevated melting point (227–228 °C) make it the definitive precursor for 4-bromophthalonitrile (63% yield via COCl₂/DMF dehydration), a critical building block for phthalocyanines and advanced macrocycles. The bromine heavy atom also enables direct X-ray crystallographic phasing. Choose 4-bromophthalamide when only bromine-specific cross-coupling reactivity, solid-state structural clarity, and reliable synthetic outcomes will suffice.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 490038-15-8
Cat. No. B1384766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophthalamide
CAS490038-15-8
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)N)C(=O)N
InChIInChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
InChIKeyKTDBONJJPFEBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophthalamide (CAS 490038-15-8): Chemical Profile and Functional Distinction for Procurement Decisions


4-Bromophthalamide (CAS 490038-15-8), also referred to as 4-bromobenzene-1,2-dicarboxamide, is a brominated aromatic diamide within the phthalamide class of compounds . It is characterized by a molecular formula of C8H7BrN2O2, a molecular weight of 243.06 g/mol, and a melting point of 227-228 °C [1]. Unlike its unsubstituted parent phthalamide or halogenated analogs such as 4-chlorophthalamide, the presence of the bromine atom at the 4-position of the aromatic ring confers distinct physicochemical properties and reactivity that are critical in specific synthetic and research applications .

4-Bromophthalamide (CAS 490038-15-8): Why Generic Substitution with Other Phthalamides Is Not Advisable


While the phthalamide scaffold is common to several compounds, the specific halogen substitution in 4-bromophthalamide dictates its unique reactivity, physicochemical profile, and synthetic utility. Simple substitution with unsubstituted phthalamide or other 4-halo analogs (e.g., 4-chloro or 4-fluoro) cannot reliably reproduce the same outcomes in reactions requiring the specific leaving group ability, steric bulk, and electronic effects of the bromine atom . For instance, the higher molecular weight and distinct polarity of 4-bromophthalamide compared to its chloro and fluoro counterparts influence its behavior in purification and formulation . The following quantitative evidence details where 4-bromophthalamide offers verifiable, measurable differentiation against its closest alternatives.

4-Bromophthalamide (CAS 490038-15-8): Quantitative Evidence for Selection Over Analogs


4-Bromophthalamide vs. 4-Chlorophthalamide: Molecular Weight and Polar Surface Area Comparison

The molecular weight of 4-bromophthalamide is significantly higher than that of its 4-chloro analog, a direct consequence of the heavier bromine atom. This difference impacts molarity calculations for stoichiometric reactions and can be a critical factor in large-scale syntheses. Additionally, the brominated compound exhibits a slightly higher topological polar surface area (TPSA), which may influence its permeability and solubility profile [1].

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

4-Bromophthalamide vs. 4-Chlorophthalamide: Melting Point Differentiation

The melting point of 4-bromophthalamide is significantly higher than that of its 4-chloro counterpart. This thermal property can be leveraged in purification processes, such as recrystallization, and is a critical parameter for solid-state formulation and handling [1].

Crystallization Purification Formulation

4-Bromophthalamide as a Precursor to 4-Bromophthalonitrile: Synthetic Utility Compared to 4-Chloro Analog

4-Bromophthalamide can be directly converted to 4-bromophthalonitrile in a single-step dehydration reaction using COCl2 in DMF, achieving a reported yield of 63% [1]. This transformation is well-documented in the synthesis of substituted phthalocyanines, where the bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions [1]. In contrast, analogous conversions for the 4-chloro derivative are less characterized in the literature, and the bromine atom's superior leaving group ability in subsequent steps is a known advantage in such synthetic sequences .

Synthetic Chemistry Phthalocyanine Synthesis Nitrile Preparation

4-Bromophthalamide vs. 4-Bromophthalimide: Distinct Reactivity Profiles for Divergent Synthetic Applications

While both 4-bromophthalamide and 4-bromophthalimide are brominated aromatic compounds used as intermediates, their core functional groups dictate divergent reactivity and application domains. 4-Bromophthalamide is a diamide, making it a precursor for diamines and related compounds, whereas 4-bromophthalimide is an imide, often used in nucleophilic substitution and N-functionalization reactions [1]. The following table outlines key distinguishing properties.

Organic Synthesis Building Blocks Medicinal Chemistry

4-Bromophthalamide (CAS 490038-15-8): Recommended Application Scenarios Based on Verifiable Evidence


Synthesis of Brominated Phthalonitriles for Phthalocyanine Chemistry

4-Bromophthalamide is a documented and efficient precursor for the synthesis of 4-bromophthalonitrile, a key building block for the preparation of phthalocyanines and related macrocycles. The reaction proceeds via dehydration with COCl2 in DMF, achieving a 63% yield [1]. The resulting 4-bromophthalonitrile is a versatile intermediate that can be further functionalized through metal-catalyzed cross-coupling reactions, enabling the construction of complex phthalocyanine derivatives with tailored optical and electronic properties [1]. This application scenario is particularly relevant for researchers in materials science, organic electronics, and dye chemistry.

Medicinal Chemistry and Chemical Biology Research: Halogenated Building Block

The distinct physicochemical properties of 4-bromophthalamide—specifically its higher molecular weight (243.06 g/mol) and elevated melting point (227-228 °C) compared to 4-chloro and 4-fluoro analogs—make it a valuable building block in medicinal chemistry [1]. The bromine atom can serve as a synthetic handle for late-stage functionalization or as a heavy atom for X-ray crystallography. Its diamide core also provides two points of attachment for further derivatization, offering synthetic flexibility. This compound is suitable for structure-activity relationship (SAR) studies where the steric and electronic effects of a bromine substituent are being explored.

Siderophore and Metal Chelation Research

4-Bromophthalamide has been referenced in the context of siderophore biosynthesis, where phthalamide-based structures are involved in iron chelation and transport [1]. While not a direct biological study, this connection to siderophore pathways suggests its potential use as a synthetic precursor for designing novel siderophore mimics or as a probe in microbial iron acquisition studies. Researchers in bioinorganic chemistry and microbiology may find 4-bromophthalamide a useful starting material for constructing functionalized catecholate or hydroxamate analogs.

Crystallography and Solid-State Studies

The high melting point (227-228 °C) of 4-bromophthalamide, combined with its bromine atom which serves as a heavy atom for phasing in X-ray crystallography, makes it an attractive candidate for solid-state structural studies [1]. The compound's thermal stability and crystalline nature facilitate the growth of single crystals suitable for diffraction experiments. This scenario is applicable in academic and industrial settings where unambiguous structural determination of new molecular entities is required.

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